2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester
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Overview
Description
2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a fluorophenoxy group, and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with acetic anhydride in the presence of a catalyst such as pyridine to form 2-(2-fluorophenoxy)acetyl chloride.
Amidation Reaction: The intermediate is then reacted with 4-methyl-3-thiophenecarboxylic acid ethyl ester in the presence of a base like triethylamine to form the desired amide.
Coupling with Phenylamine: Finally, the compound is coupled with phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(2-Chlorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester
- 2-[[2-(2-Bromophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester
Uniqueness
The presence of the fluorophenoxy group in 2-[[2-(2-Fluorophenoxy)acetyl]amino]-4-methyl-5-[(phenylamino)carbonyl]-3-thiophenecarboxylic acid ethyl ester imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its chlorinated and brominated analogs.
Properties
IUPAC Name |
ethyl 2-[[2-(2-fluorophenoxy)acetyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5S/c1-3-30-23(29)19-14(2)20(21(28)25-15-9-5-4-6-10-15)32-22(19)26-18(27)13-31-17-12-8-7-11-16(17)24/h4-12H,3,13H2,1-2H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSOKWUMMCVUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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